1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one
CAS No.:
Cat. No.: VC16560616
Molecular Formula: C16H10F3NO3
Molecular Weight: 321.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10F3NO3 |
|---|---|
| Molecular Weight | 321.25 g/mol |
| IUPAC Name | (E)-1-(3-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H10F3NO3/c17-16(18,19)13-7-4-11(5-8-13)6-9-15(21)12-2-1-3-14(10-12)20(22)23/h1-10H/b9-6+ |
| Standard InChI Key | NGFILPVIMGBQBG-RMKNXTFCSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Chemical Profile
Molecular Architecture
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (C₁₆H₁₀F₃NO₃; molecular weight 321.25 g/mol) belongs to the chalcone family, a class of organic compounds defined by their 1,3-diaryl-2-propen-1-one framework. The compound’s structure features two aromatic rings connected by an α,β-unsaturated carbonyl system, which facilitates extensive π-electron delocalization. The 3-nitrophenyl group introduces strong electron-withdrawing character, while the 4-trifluoromethyl group enhances lipophilicity and metabolic stability .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and the trans-configured α,β-unsaturated system. For instance, the vinylic protons typically resonate as doublets in the range of δ 7.5–8.0 ppm with coupling constants (J) of ~15–16 Hz, confirming the E-configuration . Infrared (IR) spectroscopy shows a strong absorption band near 1650–1680 cm⁻¹, corresponding to the carbonyl (C=O) stretch, while the nitro group’s asymmetric and symmetric stretching vibrations appear at ~1520 and 1350 cm⁻¹, respectively.
Table 1: Key Spectroscopic Data
| Technique | Observations | Source |
|---|---|---|
| ¹H NMR (500 MHz) | δ 8.42 (s, 1H, Ar-H), 7.95 (d, J=16 Hz, 1H) | |
| ¹³C NMR | 190.4 ppm (C=O), 144.7 ppm (Cβ) | |
| IR | 1659 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym) |
Electronic Properties
The electron-withdrawing nitro and trifluoromethyl groups induce a pronounced electron-deficient character in the aromatic rings, which stabilizes the enone system through resonance and inductive effects. Density functional theory (DFT) calculations suggest that this electronic configuration enhances the compound’s reactivity toward nucleophilic attack, particularly at the β-carbon of the enone moiety .
Synthesis and Reaction Dynamics
Claisen-Schmidt Condensation
The primary synthetic route involves Claisen-Schmidt condensation between 3-nitroacetophenone and 4-(trifluoromethyl)benzaldehyde under basic conditions. This reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration .
Reaction Scheme
3-Nitroacetophenone + 4-(Trifluoromethyl)benzaldehyde → 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Optimization Parameters
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Catalyst: NaOH or KOH in ethanol/water mixtures (~40–60°C) .
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Yield: 70–85%, influenced by the electron-withdrawing substituents’ ability to stabilize the transition state .
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Reaction Time: 6–12 hours, significantly shorter than chalcones with weaker electron-withdrawing groups .
Table 2: Comparative Synthesis Conditions
| Ketone Component | Aldehyde Component | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4′-Trifluoromethyl | 3-Nitrobenzaldehyde | 6–12 | 78–85 |
| 4′-Methoxy | 4-Chlorobenzaldehyde | 12–15 | 65–70 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
Fluorinated chalcones, including this compound, exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus (Gram-positive), the compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin . The trifluoromethyl group enhances membrane permeability, while the nitro group disrupts microbial electron transport chains .
Applications in Materials Science
Organic Electronics
The compound’s extended conjugation and electron-deficient aromatic rings make it a candidate for electron-transport layers in organic light-emitting diodes (OLEDs). Theoretical studies predict a HOMO-LUMO gap of 3.2 eV, suitable for charge injection in optoelectronic devices.
Future Research Directions
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In Vivo Toxicology: Assess systemic toxicity and pharmacokinetics in animal models.
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Structure-Activity Relationships (SAR): Explore modifications to the nitro and trifluoromethyl positions to enhance potency.
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Computational Modeling: Use molecular docking to identify novel biological targets, such as kinase enzymes .
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